1,3-Dibromoanthraquinone

Vue d'ensemble

Description

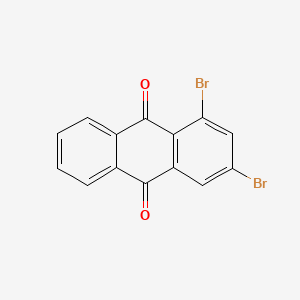

1,3-Dibromoanthraquinone is an organic compound belonging to the anthraquinone family, characterized by the presence of two bromine atoms at the 1 and 3 positions of the anthraquinone core Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications

Méthodes De Préparation

1,3-Dibromoanthraquinone can be synthesized through several methods. One common synthetic route involves the bromination of anthraquinone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions .

Industrial production methods may involve large-scale bromination processes, where anthraquinone is treated with bromine in a continuous flow reactor. The reaction conditions, such as temperature and bromine concentration, are optimized to achieve high yields and purity of this compound .

Analyse Des Réactions Chimiques

1,3-Dibromoanthraquinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Reduction Reactions: The compound can be reduced to form anthraquinone derivatives with different functional groups.

Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form higher oxidation state compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, leading to a diverse range of anthraquinone derivatives.

Applications De Recherche Scientifique

Photocatalysis

1,3-Dibromoanthraquinone exhibits promising photocatalytic properties, making it suitable for environmental applications such as pollutant degradation and energy conversion.

- Photochemical Processes : DBAQ is utilized in processes like hydrogen production and the synthesis of hydrogen peroxide. Its unique redox properties allow it to facilitate reactions that convert light energy into chemical energy effectively .

- Environmental Remediation : The compound has been studied for its ability to degrade organic pollutants under light irradiation. Research indicates that DBAQ can enhance the degradation rates of various contaminants, supporting its role in environmental cleanup technologies .

Table 1: Photocatalytic Properties of DBAQ

| Property | Value |

|---|---|

| Absorption Maxima (λ max) | 420 nm |

| HOMO Energy Level | -7.40 eV |

| LUMO Energy Level | -3.20 eV |

| HOMO-LUMO Gap | 4.20 eV |

Dye Production

Historically, anthraquinone derivatives, including DBAQ, have been extensively used in dye manufacturing due to their vibrant colors and stability.

- Dye Synthesis : DBAQ serves as a precursor for synthesizing various dyes used in textiles and other industries. Its bromine substituents enhance the dye's affinity for substrates and improve colorfastness .

- Types of Dyes : The compound is involved in producing disperse dyes, vat dyes, and cationic dyes, which are critical for achieving desired hues in fabric .

Case Study: Synthesis of Disperse Dyes

Research has demonstrated the successful synthesis of disperse dyes using DBAQ as a key intermediate. The process involves bromination followed by coupling reactions with amines to yield high-performance dyes with excellent wash fastness.

Medicinal Chemistry

DBAQ has garnered attention for its potential medicinal applications, particularly as an antitumor agent.

- Antitumor Activity : Compounds derived from DBAQ have shown promising results in preclinical studies as anticancer agents. The structural similarity to known chemotherapeutics like doxorubicin suggests that DBAQ derivatives could be effective against various cancers .

- Mechanism of Action : Studies indicate that DBAQ can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation upon light activation, enhancing its therapeutic potential .

Table 2: Antitumor Activity of DBAQ Derivatives

| Compound Name | Activity | Reference |

|---|---|---|

| 1-Amino-2,4-dibromoanthraquinone | Moderate | National Toxicology Program |

| Doxorubicin Analog | High | Research Study |

Material Science

In material science, DBAQ is explored for its utility in developing advanced materials.

- Organic Electronics : DBAQ is being investigated as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties .

- Redox Flow Batteries : The compound's redox characteristics make it suitable for use in redox flow batteries, where it can act as an active material for energy storage systems .

Table 3: Applications of DBAQ in Material Science

| Application | Description |

|---|---|

| OLEDs | Used as an emissive layer due to high luminescence |

| OPVs | Acts as a charge transport material |

| Redox Flow Batteries | Functions as an active component for energy storage |

Mécanisme D'action

The mechanism of action of 1,3-dibromoanthraquinone and its derivatives involves interactions with various molecular targets and pathways. For example, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

1,3-Dibromoanthraquinone can be compared with other brominated anthraquinones, such as 1,5-dibromoanthraquinone and 2,6-dibromoanthraquinone. These compounds share similar structural features but differ in the position of the bromine atoms, which can influence their reactivity and applications . For instance:

1,5-Dibromoanthraquinone: This compound has bromine atoms at the 1 and 5 positions, which may result in different substitution patterns and reactivity compared to this compound.

2,6-Dibromoanthraquinone: With bromine atoms at the 2 and 6 positions, this compound may exhibit unique electronic properties and applications in organic electronics.

The uniqueness of this compound lies in its specific bromination pattern, which can be exploited for targeted synthesis and applications in various fields.

Activité Biologique

1,3-Dibromoanthraquinone (DBAQ) is a synthetic compound belonging to the anthraquinone family, known for its diverse biological activities and potential applications in pharmaceuticals and toxicology. This article explores the biological activity of DBAQ, focusing on its carcinogenic properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H7Br2O2

- Molecular Weight : 357.01 g/mol

Carcinogenicity

This compound has been studied extensively for its carcinogenic potential. Research indicates that DBAQ can induce tumors in various animal models, particularly in rats and mice. The National Toxicology Program (NTP) has documented significant findings regarding its carcinogenic effects:

- Tumor Induction : In a two-year study, DBAQ was administered to F344/N rats and B6C3F1 mice. The results showed increased incidences of neoplasms in the liver, kidney, and urinary bladder in rats, along with hepatocellular adenomas and carcinomas .

- Dose-dependent Effects : The incidence of liver tumors in male rats increased significantly with higher doses of DBAQ. For instance, the incidence of hepatocellular carcinoma was reported as follows:

The mechanisms by which DBAQ exerts its biological effects have been explored in various studies:

- Genotoxicity : DBAQ has been shown to cause mutations in bacterial strains but not consistently in mammalian cell cultures. However, it does induce chromosomal aberrations and sister chromatid exchanges in cultured mammalian cells .

- Metabolism : Upon oral exposure, DBAQ is rapidly absorbed and distributed to soft tissues. It undergoes metabolism, although the specific metabolites remain unidentified .

Case Studies

Several studies have highlighted the biological activity of DBAQ:

- NTP Study (1994) :

- Genetic Toxicology Studies :

Summary of Biological Activity

| Biological Activity | Observations |

|---|---|

| Carcinogenicity | Induces tumors in liver, kidney, urinary bladder; dose-dependent effects observed. |

| Genotoxicity | Causes mutations in bacteria; chromosomal aberrations in mammalian cells. |

| Metabolic Pathways | Rapid absorption; metabolites not fully identified yet. |

Propriétés

IUPAC Name |

1,3-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEWYGIZIZYGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975626 | |

| Record name | 1,3-Dibromoanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-72-2 | |

| Record name | 1,3-Dibromoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibromoanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.